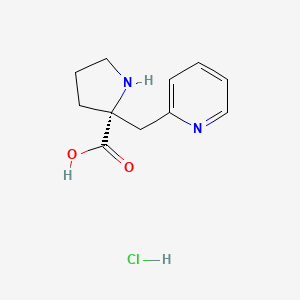
1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione can be synthesized through the oxidation of 5’-hydroxyaverantin using NAD+ as an oxidizing agent . The reaction is catalyzed by the enzyme 5’-hydroxyaverantin dehydrogenase, which converts 5’-hydroxyaverantin to 5’-oxoaverantin .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specific role in aflatoxin biosynthesis and limited commercial applications. it can be produced in laboratory settings using the aforementioned synthetic route.
Análisis De Reacciones Químicas
Types of Reactions
1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form other derivatives.
Reduction: It can be reduced back to 5’-hydroxyaverantin under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: NAD+ is commonly used as an oxidizing agent in the presence of 5’-hydroxyaverantin dehydrogenase.
Reducing Agents: Specific reducing agents can be used to revert the compound to its precursor form.
Major Products Formed
Aplicaciones Científicas De Investigación
1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione is primarily studied in the context of aflatoxin biosynthesis. It is an intermediate in the pathway leading to the production of aflatoxin B1, a potent carcinogen . Research on this compound helps in understanding the biosynthetic pathways of aflatoxins and developing methods to inhibit their production, which is crucial for food safety and public health .
Mecanismo De Acción
The compound exerts its effects through its role in the aflatoxin biosynthesis pathway. It is converted from 5’-hydroxyaverantin by the enzyme 5’-hydroxyaverantin dehydrogenase, and it can further undergo intramolecular ketalization to form averufin . These transformations are part of the complex biochemical pathway that leads to the production of aflatoxins .
Comparación Con Compuestos Similares
Similar Compounds
5’-Hydroxyaverantin: The precursor to 5’-oxoaverantin in the aflatoxin biosynthesis pathway.
Averufin: A product formed from 5’-oxoaverantin through intramolecular ketalization.
Uniqueness
1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione is unique due to its specific role in the biosynthesis of aflatoxins. Its structure and reactivity are tailored to facilitate the formation of these toxic metabolites, making it a critical intermediate in the pathway .
Propiedades
Número CAS |
647839-29-0 |
|---|---|
Fórmula molecular |
C20H18O8 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
1,3,6,8-tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H18O8/c1-8(21)3-2-4-12(23)17-14(25)7-11-16(20(17)28)19(27)15-10(18(11)26)5-9(22)6-13(15)24/h5-7,12,22-25,28H,2-4H2,1H3 |
Clave InChI |
JJDSVOQKAOJVOK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(9H-fluoren-2-yl)propyl]-](/img/structure/B13140152.png)



![1-Amino-2-[2-(2-methoxyethoxy)ethoxy]-4-[(2,4,6-trimethylphenyl)amino]anthraquinone](/img/structure/B13140159.png)


![4-(4-Chlorobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140172.png)






